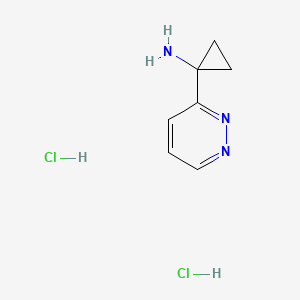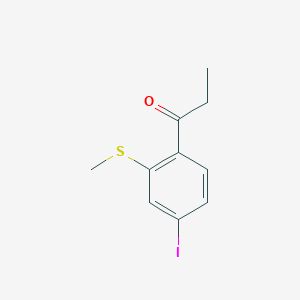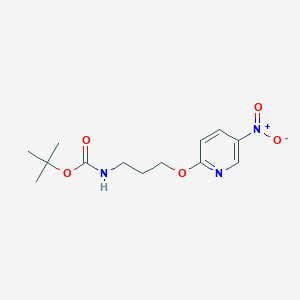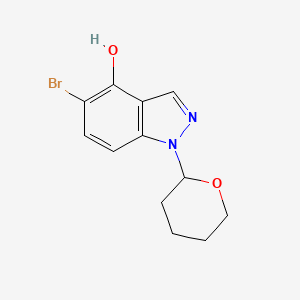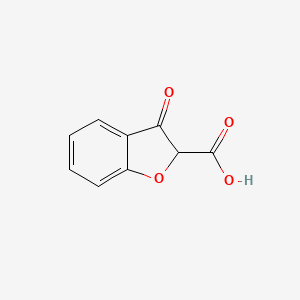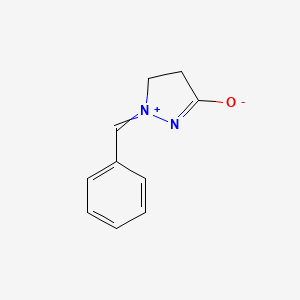
2-Benzylidene-3,4-dihydropyrazol-2-ium-5-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol It is known for its unique structure, which includes a pyrazolidinone ring fused with a phenylmethyleneimmonium group
準備方法
The synthesis of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of a pyrazolidinone derivative with a phenylmethyleneimmonium salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
科学的研究の応用
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt involves its interaction with molecular targets through its reactive functional groups. The phenylmethyleneimmonium group can participate in electrophilic and nucleophilic reactions, while the pyrazolidinone ring can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and exert its effects .
類似化合物との比較
1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt can be compared with other similar compounds such as:
Pyrazolidinone derivatives: These compounds share the pyrazolidinone ring structure but differ in their substituents, leading to variations in reactivity and applications.
Phenylmethyleneimmonium salts: These salts have the phenylmethyleneimmonium group but lack the pyrazolidinone ring, resulting in different chemical properties and uses.
Immonium compounds: These compounds contain the immonium functional group and are used in various chemical reactions and applications.
The uniqueness of 1-Phenylmethyleneimmoniom-3-pyrazolidinone-1,2-inner salt lies in its combined structure, which imparts distinct reactivity and potential for diverse applications.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2-benzylidene-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C10H10N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChIキー |
BKFOLPLGOGKAKR-UHFFFAOYSA-N |
正規SMILES |
C1C[N+](=CC2=CC=CC=C2)N=C1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)



![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
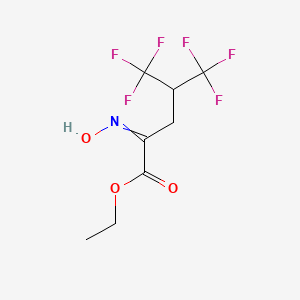
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
